molecular formula C17H24N2O3 B5725965 (1E)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(piperidin-1-yl)ethoxy]ethanimine

(1E)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(piperidin-1-yl)ethoxy]ethanimine

Cat. No.: B5725965
M. Wt: 304.4 g/mol
InChI Key: CRHBKGBQUXESLW-NBVRZTHBSA-N
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Description

(1E)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(piperidin-1-yl)ethoxy]ethanimine is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(piperidin-1-yl)ethoxy]ethanimine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Attachment of the ethanimine group: This step involves the reaction of the benzodioxin derivative with an ethylamine derivative under acidic or basic conditions to form the imine linkage.

    Introduction of the piperidin-1-yl group: This is typically done through a nucleophilic substitution reaction where the ethanimine derivative reacts with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(piperidin-1-yl)ethoxy]ethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(1E)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(piperidin-1-yl)ethoxy]ethanimine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1E)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(piperidin-1-yl)ethoxy]ethanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-hydroxyethyl)ethanimine
  • (1E)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-morpholin-4-yl)ethoxyethanimine

Uniqueness

(1E)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(piperidin-1-yl)ethoxy]ethanimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(2-piperidin-1-ylethoxy)ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-14(18-21-12-11-19-9-5-2-6-10-19)17-13-20-15-7-3-4-8-16(15)22-17/h3-4,7-8,17H,2,5-6,9-13H2,1H3/b18-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHBKGBQUXESLW-NBVRZTHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCCN1CCCCC1)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCCN1CCCCC1)/C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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